N-(4-{[(4-chlorophenyl)carbamoyl](6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino}phenyl)acetamide
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Overview
Description
N-(4-{(4-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloazepine derivatives This compound is characterized by the presence of a triazoloazepine ring system, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-(4-{(4-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloazepine ring system through cyclization reactions, followed by the introduction of the chlorophenyl and carbamoyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-(4-{(4-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced derivatives of the compound.
Scientific Research Applications
N-(4-{(4-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antiviral activities. In medicine, it is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties. In industry, the compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{(4-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
N-(4-{(4-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE can be compared with other similar compounds, such as triazoloquinoxaline and triazolothiadiazine derivatives These compounds share similar structural features, such as the presence of a triazole ring system, but differ in their specific substituents and overall molecular architecture
References
- Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold
- [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and antimicrobial activities](https://link.springer.com/article/10.1007/s00044-011-9753-7)
- Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines
- Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo [4,3-a]pyrazine derivatives
Properties
Molecular Formula |
C23H25ClN6O2 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)carbamoyl-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClN6O2/c1-16(31)25-18-10-12-20(13-11-18)30(23(32)26-19-8-6-17(24)7-9-19)15-22-28-27-21-5-3-2-4-14-29(21)22/h6-13H,2-5,14-15H2,1H3,(H,25,31)(H,26,32) |
InChI Key |
APDHYVBWIRBMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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